Defined Dual TLR3/TLR9 Inhibition Contrasts with Broad-Spectrum TLR Antagonists
M199 specifically targets TLR3 and TLR9 within the endosomal TLR subfamily, whereas chloroquine non-selectively inhibits TLR3, TLR7, and TLR9 [1]. ODN 2088 similarly targets TLR3, TLR7, and TLR9 but is an oligonucleotide with distinct physicochemical properties [2]. This defined dual-target profile reduces off-pathway interference in experiments requiring isolated TLR3/TLR9 pathway interrogation.
| Evidence Dimension | Target specificity (TLR family coverage) |
|---|---|
| Target Compound Data | TLR3 and TLR9 only |
| Comparator Or Baseline | Chloroquine: TLR3, TLR7, TLR9; ODN 2088: TLR3, TLR7, TLR9 |
| Quantified Difference | Narrower target profile; excludes TLR7 modulation and endosomal pH alteration |
| Conditions | Cell-free binding assays and cellular TLR activation models |
Why This Matters
M199 enables focused interrogation of TLR3/TLR9 pathways without confounding TLR7 activation or non-specific endosomal effects, improving data interpretability in innate immunity studies.
- [1] Kuznik A, et al. (2011). Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines. Journal of Immunology, 186(8), 4794-4804. View Source
- [2] InvivoChem. (n.d.). ODN 2088 Product Datasheet. V24873. View Source
